

validating anisomycin anti-tumor effects in hepatocellular carcinoma

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Compound Focus: Anisomycin

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Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies central to the cited studies.

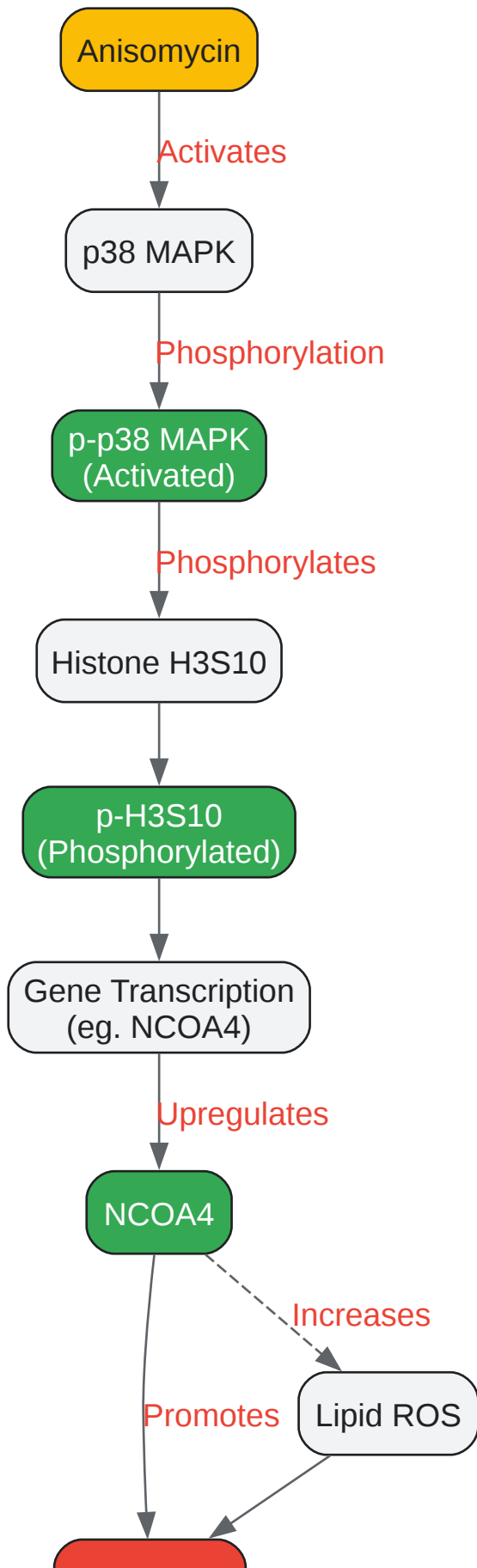
- **Cell Viability and Cytotoxicity Assays:** Cell viability was assessed using the **Cell Counting Kit-8 (CCK-8)**. Cells were seeded in 96-well plates, treated with **anisomycin** for 24 hours, followed by CCK-8 solution addition. Absorbance was measured at 450 nm after a 2-hour incubation [1]. For NK cell cytotoxicity, HCC cells were first treated with **anisomycin**, then co-cultured with human primary NK cells. Apoptosis was measured by **flow cytometry** using Annexin V and 7-AAD staining [2].
- **Colony Formation Assay:** HCC cells were seeded in 6-well plates and treated with **anisomycin** for 12 hours. The medium was then replaced with fresh culture medium and changed every 3 days for two weeks. Finally, colonies were fixed and stained with **crystal violet** for visualization and counting [1].
- **Detection of Ferroptosis Hallmarks:**
 - **Lipid ROS Measurement:** Lipid reactive oxygen species were detected using **C11-BODIPY 581/591** staining followed by fluorescence analysis. This is a key method to confirm the occurrence of ferroptosis [1].
 - **Malondialdehyde (MDA) Assay:** MDA levels, a marker of lipid peroxidation, were measured to further confirm ferroptosis. The specific assay kit was used according to the manufacturer's

instructions [1].

- **Western Blot Analysis:** Proteins were extracted from cell lysates, separated by **SDS-PAGE**, and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p-H3S10, NCOA4, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies. Signals were detected using an **enhanced chemiluminescence** system [1] [2].

Signaling Pathways and Mechanisms

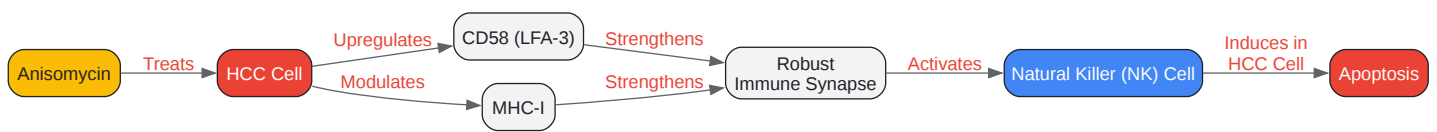
The following diagrams illustrate the key molecular pathways through which **anisomycin** exerts its anti-tumor effects in HCC, as revealed by the cited research.



Ferroptosis

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Diagram 1: **Anisomycin** induces ferroptosis via the p38 MAPK pathway. **Anisomycin** activates p38 MAPK, leading to phosphorylation of histone H3 at serine 10 (p-H3S10). This epigenetic modification promotes gene transcription, including upregulation of NCOA4, which in turn drives ferroptosis through mechanisms involving increased lipid reactive oxygen species (ROS) [1] [3].



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Diagram 2: **Anisomycin** enhances NK cell-mediated killing of HCC cells. Treatment of HCC cells with **anisomycin** leads to upregulated expression of adhesion molecules like CD58 (LFA-3) and modulation of MHC-I. These changes strengthen the immune synapse between the HCC cell and the NK cell, leading to more effective NK cell activation and induction of apoptotic cell death in the tumor cell [2] [4].

Comparison with Approved HCC Treatments

To contextualize **anisomycin**'s potential, the table below lists mechanisms of action for selected FDA-approved therapies for HCC, which differ from its novel pathways [5].

Therapy Name	Class / Mechanism of Action
Sorafenib, Lenvatinib, Regorafenib, Cabozantinib	Multikinase inhibitors; target VEGF/VEGFR and other kinases to inhibit angiogenesis and tumor cell proliferation [5].
Pembrolizumab, Nivolumab, Atezolizumab, Durvalumab	Immune checkpoint inhibitors (anti-PD-1/PD-L1); block inhibitory signals in T cells to enhance anti-tumor immunity [5].

Therapy Name	Class / Mechanism of Action
Bevacizumab, Ramucirumab	Monoclonal antibodies; inhibit angiogenesis by targeting VEGF or VEGFR2 [5].

The experimental data suggests that **anisomycin**'s unique dual mechanism—directly triggering ferroptosis and modulating the immune response—could offer a promising strategy against HCC, particularly given its ability to enhance NK cell activity in the immunosuppressive tumor microenvironment [1] [2] [6]. Further research, especially in vivo and in clinical settings, is necessary to fully validate its therapeutic potential.

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